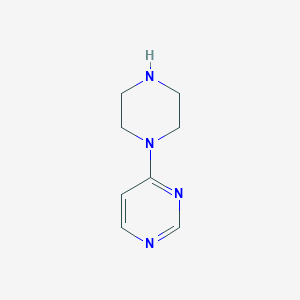

4-(Piperazin-1-yl)pyrimidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-10-7-11-8(1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQYFXRCWSZCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592770 | |

| Record name | 4-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51047-52-0 | |

| Record name | 4-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(Piperazin-1-yl)pyrimidine - A Core Scaffold for Novel Menin-MLL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperazin-1-yl)pyrimidine is a heterocyclic organic compound that has emerged as a critical structural motif in medicinal chemistry. While the broader class of pyrimidine-piperazine hybrids has been explored for various biological activities, the 4-substituted isomer has recently gained significant attention as a foundational scaffold for the development of potent, irreversible inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI).[1][2] This interaction is a key driver in specific hematological malignancies, including Acute Myeloid Leukemia (AML) with MLL gene rearrangements or Nucleophosmin (NPM1) mutations.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its application in the discovery of targeted anticancer therapeutics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These computed properties provide a baseline for understanding its chemical behavior, solubility, and potential for molecular interactions.

| Property Name | Value | Reference |

| CAS Number | 51047-52-0 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₂N₄ | --INVALID-LINK-- |

| Molecular Weight | 164.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| XLogP3-AA | 0 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| Exact Mass | 164.106196400 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 41.1 Ų | --INVALID-LINK-- |

| Complexity | 133 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a halide (commonly chlorine) from the pyrimidine ring with the secondary amine of piperazine.

General Experimental Protocol: Synthesis of this compound Derivatives

This protocol is a representative method adapted from procedures for synthesizing related pyrimidine-piperazine compounds.[3][4]

Materials:

-

4-Chloropyrimidine (or a substituted 4-chloropyrimidine derivative) (1.0 eq)

-

Piperazine (or a mono-protected/substituted piperazine) (1.2 - 2.0 eq)

-

Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

-

Solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Isopropanol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add piperazine and the chosen solvent under an inert atmosphere.

-

Add the base (e.g., K₂CO₃) to the mixture and stir for 10-15 minutes at room temperature.

-

Add 4-chloropyrimidine to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms (e.g., inorganic salts), filter the mixture.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude residue. This is typically achieved by dissolving the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate), washing with water or brine to remove excess piperazine and salts, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating.

-

Further purification can be performed using column chromatography on silica gel to yield the pure this compound derivative.

Biological Activity and Therapeutic Potential

The primary therapeutic relevance of the this compound scaffold is its use in developing inhibitors of the Menin-MLL interaction.

Mechanism of Action: Targeting the Menin-MLL Interaction

Menin is a nuclear scaffold protein that is essential for the oncogenic activity of MLL fusion proteins.[2] In MLL-rearranged leukemia, the MLL fusion protein is recruited to chromatin where it, in complex with Menin, aberrantly activates the transcription of target genes like HOXA9 and MEIS1. This leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic cells.

Derivatives of this compound have been designed to act as potent and often irreversible inhibitors that disrupt this critical protein-protein interaction. By binding to Menin, these inhibitors prevent its association with the MLL fusion protein, leading to the downregulation of oncogenic gene expression, induction of cell differentiation, and potent anti-leukemic activity.[2][5]

Biological Activity Data

Recent studies have highlighted the potency of derivatives built upon the this compound core. While data for the unsubstituted parent molecule is limited, its derivatives show significant activity.

| Compound Type | Assay | Activity Metric | Value | Reference |

| Thienopyrimidine-piperazine derivative (Compound 13) | Menin-MLL FP Assay | IC₅₀ | 10 nM | [5] |

| Thienopyrimidine-piperazine derivative (Compound 13) | MLL-AF9 Cell Viability | GI₅₀ | 75 nM | [5] |

| Menin-MLL Inhibitor (D0060-319) | Menin-MLL FP Assay | IC₅₀ | 7.46 nM | [6] |

| Menin-MLL Inhibitor (D0060-319) | MV4-11 Cell Viability | IC₅₀ | 4.0 nM | [6] |

| Menin-MLL Inhibitor (D0060-319) | MOLM-13 Cell Viability | IC₅₀ | 1.7 nM | [6] |

FP = Fluorescence Polarization; IC₅₀ = Half-maximal inhibitory concentration; GI₅₀ = Half-maximal growth inhibition.

Experimental Protocol: Menin-MLL Inhibition Assay (Fluorescence Polarization)

This protocol outlines a typical fluorescence polarization (FP) assay used to quantify the inhibition of the Menin-MLL interaction.[5][6][7]

Objective: To measure the ability of a test compound (e.g., a this compound derivative) to disrupt the binding of a fluorescently labeled MLL peptide to the Menin protein.

Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Menin protein, its tumbling slows significantly, increasing the polarization value. An effective inhibitor will compete with the peptide for binding to Menin, displacing it and causing a decrease in fluorescence polarization.

Materials:

-

Recombinant full-length human Menin protein

-

Fluorescently labeled MLL-derived peptide (e.g., FLSN-MLL)

-

Assay Buffer (e.g., PBS, 0.01% Triton X-100)

-

Test compounds serially diluted in DMSO

-

384-well black, low-volume plates

-

Microplate reader capable of FP measurements

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add a small volume of the diluted test compound or DMSO (as a control).

-

Add the Menin protein solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Add the fluorescently labeled MLL peptide to all wells to initiate the binding/competition reaction.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Measure the fluorescence polarization on a suitable microplate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to high (Menin + peptide) and low (peptide only) polarization controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound is a high-value scaffold for modern drug discovery, particularly in the field of oncology. Its synthetic accessibility and favorable orientation for engaging with protein targets have made it a cornerstone in the development of next-generation covalent inhibitors. The success of its derivatives in potently and selectively inhibiting the Menin-MLL interaction provides a compelling rationale for its continued exploration by researchers and scientists in the development of targeted therapies for leukemia and potentially other cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(Piperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(piperazin-1-yl)pyrimidine core is a significant heterocyclic motif that has become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," leading to its incorporation into a multitude of biologically active molecules across various therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, detailing its evolution from a simple heterocyclic compound to a key building block in the design of targeted therapeutics. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic and biological pathways to serve as an in-depth resource for researchers in the field.

Introduction: The Pyrimidine-Piperazine Hybrid in Medicinal Chemistry

The fusion of pyrimidine and piperazine rings has given rise to a versatile class of compounds with a broad spectrum of biological activities.[1] Pyrimidines, as essential components of nucleic acids, offer a biocompatible framework with multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.[2][3] The piperazine moiety, a common pharmacophore, often imparts favorable properties such as improved aqueous solubility, oral bioavailability, and the ability to traverse biological membranes.[1] The combination of these two rings in the this compound scaffold has proven to be a highly successful strategy in drug discovery, enabling the development of potent and selective modulators of various biological targets.[4]

Discovery and Foundational Synthesis

The foundational work on the synthesis of monosubstituted pyrimidines, which paved the way for compounds like this compound, can be traced back to the mid-20th century. A key publication by Boarland and McOmie in 1951 in the Journal of the Chemical Society described the reactions of chloropyrimidines, establishing a basis for their substitution with amines.[5][6] While this paper may not explicitly detail the synthesis of this compound (CAS 51047-52-0), it laid the groundwork for the nucleophilic aromatic substitution reaction that remains the primary method for its synthesis.

The most common and straightforward method for the synthesis of this compound involves the reaction of a 4-halopyrimidine, typically 4-chloropyrimidine, with piperazine. This reaction is a nucleophilic aromatic substitution (SNAr) where the piperazine acts as the nucleophile, displacing the chloride ion from the electron-deficient pyrimidine ring.

Experimental Protocols

The following is a generalized, detailed methodology for the synthesis of this compound based on established procedures for analogous compounds.

Synthesis of this compound from 4-Chloropyrimidine and Piperazine

-

Materials:

-

4-Chloropyrimidine

-

Piperazine (anhydrous)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)

-

Base (e.g., potassium carbonate, triethylamine)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

-

Procedure:

-

To a stirred solution of piperazine (typically 2-3 equivalents to favor monosubstitution and act as a base) in an anhydrous solvent, 4-chloropyrimidine (1 equivalent) is added portion-wise at room temperature.

-

An inorganic base such as potassium carbonate (2 equivalents) may be added to neutralize the HCl generated during the reaction.

-

The reaction mixture is then heated to reflux (typically 60-80 °C) and stirred for several hours (4-12 h). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between water and an organic solvent (e.g., dichloromethane).

-

The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated in vacuo to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

-

History of Development in Drug Discovery

The this compound scaffold has been instrumental in the development of numerous therapeutic agents. Its journey from a simple heterocyclic compound to a "privileged scaffold" is marked by its appearance in a wide array of drug candidates targeting different protein families.

Table 1: Milestones in the Development of this compound-based Compounds

| Year/Period | Development Milestone | Therapeutic Area | Reference(s) |

| Late 20th Century | Emergence of pyrimidinylpiperazine derivatives as ligands for various receptors and enzymes, including early investigations into their antipsychotic and anxiolytic potential. | CNS Disorders | [7] |

| 2000s - 2010s | Increased focus on kinase inhibition. The scaffold is identified as a potent hinge-binding motif for various protein kinases, leading to the development of numerous kinase inhibitors. For example, derivatives have been synthesized and evaluated as Akt inhibitors for their potential in cancer therapy. | Oncology | [7] |

| 2010s - Present | Expansion into diverse therapeutic areas. Derivatives are developed as GRP119 agonists for diabetes and obesity, caspase inhibitors for inflammatory diseases, and menin-MLL inhibitors for acute myeloid leukemia, showcasing the scaffold's versatility. | Metabolic Diseases, Inflammation, Oncology | [1], |

Biological Activities and Signaling Pathways

The biological activity of this compound derivatives is highly dependent on the substitutions on both the pyrimidine and piperazine rings. This allows for the creation of libraries of compounds that can be screened against various biological targets.

Kinase Inhibition:

A prominent application of this scaffold is in the development of protein kinase inhibitors. The pyrimidine ring often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The piperazine moiety typically extends into the solvent-exposed region, providing a point for modification to enhance selectivity and pharmacokinetic properties. For instance, certain derivatives have shown potent inhibitory activity against Akt, a key kinase in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Table 2: Biological Activity of Selected this compound Derivatives

| Compound Class | Target | Biological Activity (IC50/EC50) | Therapeutic Area | Reference(s) |

| 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines | Akt1 | 18.0 nM (Compound 5q) | Oncology | [7] |

| 5-methyl-2-aryl-4-(piperazin-1-yl)pyrimidines | GPR119 | Potent agonistic activity | Diabetes & Obesity | [1] |

| Thiophene-substituted pyrimidine-piperazines | Various bacteria & fungi | Good antimicrobial activity at 40µg/ml | Infectious Diseases |

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to be readily functionalized, has allowed for the exploration of vast chemical space, leading to the discovery of potent and selective modulators of a wide range of biological targets. From its early beginnings in fundamental heterocyclic chemistry to its current status as a key component of numerous clinical candidates, the journey of this compound highlights the power of scaffold-based drug design. This guide serves as a testament to its enduring importance and provides a solid foundation for future research and development in this exciting area.

References

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 3. Journal by Chemical Society (Great Britain) | Open Library [openlibrary.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 272. Monosubstituted pyrimidines, and the action of thiourea on chloropyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. oepm.es [oepm.es]

- 7. electronicsandbooks.com [electronicsandbooks.com]

The Versatile Scaffold: A Deep Dive into 4-(Piperazin-1-yl)pyrimidine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(piperazin-1-yl)pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone in the design of a diverse array of therapeutic agents. Its unique structural and physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have made it a focal point for the development of targeted therapies. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives, with a focus on their roles as kinase inhibitors, modulators of protein-protein interactions, and other key drug targets.

Synthesis of the this compound Core and its Derivatives

The synthetic accessibility of the this compound scaffold is a key factor in its widespread use. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a pyrimidine ring bearing a suitable leaving group, typically a halogen, at the 4-position with piperazine.

A general synthetic route to 2,6-disubstituted-4-(piperazin-1-yl)pyrimidine derivatives is outlined below. The synthesis often commences with a commercially available dihalopyrimidine, which allows for sequential and regioselective substitution. For instance, the synthesis of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, a scaffold for inflammatory caspase inhibitors, starts from 2,4,6-trichloropyrimidine. Sequential substitution with pyrrolidine followed by piperazine yields the desired product.

For the synthesis of more complex derivatives, such as those with antimicrobial activity, a multi-step approach is often employed. This can involve the initial construction of a substituted pyrimidine ring, followed by the introduction of the piperazine moiety. A representative synthetic scheme is detailed below.

General Experimental Protocol for the Synthesis of 4-Substituted-2-(4-substituted-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines

This protocol describes a typical multi-step synthesis of pyrimidine-piperazine derivatives with potential antimicrobial activity.

Step 1: Synthesis of Thiophene Substituted Chalcones (1a-e) A mixture of 2-acetylthiophene (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) are stirred in ethanol (15 ml). An aqueous solution of 40% potassium hydroxide (10 ml) is added, and stirring is continued for 2 hours. The mixture is kept overnight at room temperature, poured into crushed ice, and acidified with dilute hydrochloric acid. The separated solid is filtered and recrystallized to yield the pure chalcone.

Step 2: Synthesis of 4-Substituted-6-(thiophen-2-yl)pyrimidine-2-thiols (2a-e) The chalcone (0.01 mol) and thiourea (0.01 mol) are refluxed in 1,4-dioxane (10 ml) with a catalytic amount of acetic acid for approximately 24 hours. The reaction mixture is cooled and poured into ice-cold water. The resulting product is filtered, dried, and recrystallized from ethanol.

Step 3: Synthesis of 4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines (3a-e) To a solution of the pyrimidine-2-thiol (0.01 mol) in dimethylformamide (20 ml), potassium carbonate (0.02 mol) and methyl iodide (0.02 mol) are added and stirred for 4 hours. The reaction mixture is then diluted with cold water and neutralized with glacial acetic acid. The product is filtered, dried, and recrystallized from ethanol.[1]

Step 4: Synthesis of 4-Substituted-2-(4-substituted-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (4a-e and 5a-e) The 2-(methylsulfanyl)pyrimidine (0.001 mol) and the desired N-substituted piperazine (0.001 mol) are refluxed in dry ethanol (15 ml) for 12 hours in the presence of a catalytic amount of potassium hydroxide. After completion, the reaction mixture is poured into crushed ice. The solid that separates is filtered, dried, and recrystallized from ethanol to give the final pure product.[1]

Therapeutic Applications and Biological Activity

The versatility of the this compound scaffold is evident in the wide range of biological targets it has been shown to modulate. The following sections detail its application in the development of inhibitors for several key protein families.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases. The this compound core has been successfully employed to generate potent and selective kinase inhibitors.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent Akt inhibitors.[2][3]

Table 1: In vitro Akt1 Inhibitory Activity and Antiproliferative Effects of Selected 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives [2]

| Compound | R | Akt1 IC50 (nM) | LNCaP IC50 (µM) | PC-3 IC50 (µM) |

| 5q | 4-Fluorobenzoyl | 18.0 | 1.5 | 2.3 |

| 5t | 3-Fluorobenzoyl | 21.3 | 2.1 | 3.5 |

Data represents a selection of compounds from the cited study.

The development of these inhibitors showcases a typical workflow in drug discovery, starting from a screening hit and proceeding through iterative cycles of chemical synthesis and biological evaluation to optimize potency and cellular activity.

The Akt signaling pathway is a complex cascade that plays a central role in cellular processes. Inhibition of Akt by compounds such as the 4-(piperazin-1-yl)pyrimidines can block downstream signaling, leading to decreased cell proliferation and survival.

FMS-like tyrosine kinase 3 (FLT3) is another important target in oncology, particularly in acute myeloid leukemia (AML), where activating mutations are common. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes have been identified as potent inhibitors of FLT3.[4] The development of these compounds highlights the importance of structure-activity relationship (SAR) studies in fine-tuning inhibitor potency.

Table 2: FLT3 and Cellular Antiproliferative Activity of Selected Pyrimidine Derivatives [4]

| Compound | R | FLT3 IC50 (nM) | MV4-11 IC50 (nM) |

| Example 1 | H | 100 | 250 |

| Example 2 | 4-Cl-Ph | 10 | 50 |

Data represents a selection of compounds from the cited study.

The FLT3 signaling pathway, when constitutively activated by mutations, drives leukemic cell proliferation and survival. FLT3 inhibitors block this aberrant signaling.

Modulators of Protein-Protein Interactions

Beyond kinase inhibition, the this compound scaffold has proven effective in disrupting pathological protein-protein interactions (PPIs).

The interaction between menin and the MLL protein is a key driver in certain types of leukemia. A series of 4-(piperazin-1-yl)pyrimidines have been designed as irreversible inhibitors of this interaction.[5][6] These compounds form a covalent bond with a cysteine residue in the menin protein, leading to sustained inhibition. The development of these covalent inhibitors represents a sophisticated strategy to achieve high potency and prolonged duration of action.

Other Therapeutic Targets

Inflammatory caspases (caspase-1, -4, and -5) are key mediators of the inflammatory response. A series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives have been identified as potent, non-competitive inhibitors of these enzymes.[7] These compounds offer a potential therapeutic avenue for inflammatory diseases.

Table 3: Inhibition of Inflammatory Caspases by Selected Pyrimidine Derivatives [7]

| Compound | R | Caspase-1 Ki (nM) | Caspase-4 Ki (nM) | Caspase-5 Ki (nM) |

| CK-1-41 | Ethylbenzene | 10 | 20 | 30 |

Data represents a selection of compounds from the cited study.

A typical workflow for evaluating caspase inhibitors involves enzymatic assays to determine inhibitory potency and selectivity, followed by cellular assays to assess their effects on inflammatory signaling.

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. A series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives have been developed as novel GPR119 agonists.[8] These compounds stimulate insulin secretion and improve glucose tolerance.

Table 4: GPR119 Agonistic Activity of a Selected Pyrimidine Derivative [8]

| Compound | GPR119 EC50 (nM) |

| 9i | 15.2 |

Data for a representative compound from the cited study.

The GPR119 signaling pathway plays a crucial role in glucose homeostasis. Agonists of this receptor can potentiate insulin release and promote the secretion of incretin hormones.

Conclusion

The this compound scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its synthetic tractability and ability to be elaborated into a wide range of derivatives targeting diverse biological entities underscore its importance in modern drug discovery. From potent and selective kinase inhibitors for cancer therapy to innovative modulators of protein-protein interactions and GPCRs, the this compound motif continues to be a rich source of novel therapeutic candidates. The examples provided in this guide illustrate the broad applicability of this scaffold and provide a foundation for future drug design and development efforts. As our understanding of disease biology deepens, it is certain that the this compound core will continue to feature prominently in the quest for new and effective medicines.

References

- 1. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Piperazinyl-Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazinyl-pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide delves into the profound biological significance of this scaffold, offering an in-depth analysis of its multifaceted therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The piperazinyl-pyrimidine core is a cornerstone in the design of novel anticancer agents, exhibiting potent activity against a range of human cancer cell lines. These derivatives employ various mechanisms, most notably through the inhibition of key protein kinases and interference with crucial cellular signaling pathways.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Piperazinyl-pyrimidine derivatives have been extensively explored as inhibitors of protein kinases, which are critical regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancers. Several studies have highlighted the potential of piperazinyl-pyrimidine derivatives as potent PI3K inhibitors. For instance, a series of furo[2,3-d]pyrimidine-based compounds incorporating a piperazinyl linker have demonstrated significant inhibitory activity against PI3Kα, a key isoform in this pathway.[1][2]

Other Kinase Targets: Beyond PI3K, this scaffold has been successfully employed to target other crucial kinases involved in oncogenesis, including Platelet-Derived Growth Factor Receptors (PDGFR), Casein Kinase 1 (CK1), and RAF kinases.[3] Certain derivatives have also shown inhibitory activity against c-Met and VEGFR-2, key players in tumor angiogenesis and metastasis.[4]

Non-Kinase Anticancer Mechanisms

The anticancer properties of this scaffold are not limited to kinase inhibition. Some derivatives have been shown to induce apoptosis and inhibit cell cycle progression. For example, certain piperazinyl-pyrimidine compounds have demonstrated the ability to inhibit the p65 subunit of NF-κB, a transcription factor that plays a pivotal role in inflammation and cancer.[5]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative piperazinyl-pyrimidine derivatives.

Table 1: In Vitro Anticancer Activity of Piperazinyl-Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 5b | MCF-7 (Breast) | Alamar Blue | 6.29 | [5] |

| 3a | MCF-7 (Breast) | Alamar Blue | 9.17 | [5] |

| 7b | PANC-1 (Pancreatic) | Not Specified | 4.5 | [1] |

| 8a | PANC-1 (Pancreatic) | Not Specified | 6 | [1][2] |

| 6b | HepG2 (Liver) | Not Specified | 3.26 | [4] |

| 6b | MCF-7 (Breast) | Not Specified | 3.19 | [4] |

| 6b | HCT116 (Colorectal) | Not Specified | 5.01 | [4] |

| 8e | MCF-7 (Breast) | Not Specified | 3.19 - 8.21 | [4] |

| 8f | HCT116 (Colorectal) | Not Specified | 3.19 - 8.21 | [4] |

| XVI | Various (NCI-60) | Not Specified | 1.17 - 18.40 | |

| L3 | HCT116 p53+/+ | Not Specified | 0.12 | |

| 4f | MCF-7 (Breast) | Not Specified | 15.83 | [6] |

| 4j | MCF-7 (Breast) | Not Specified | 5.72 | [6] |

| 8a | MCF-7 (Breast) | Not Specified | 5.29 | [6] |

| 8b | MCF-7 (Breast) | Not Specified | 15.54 | [6] |

| 5e | MCF-7 (Breast) | Not Specified | 18 | [6] |

Table 2: Kinase Inhibitory Activity of Piperazinyl-Pyrimidine Derivatives

| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Reference |

| 8e | Tubulin | Enzymatic | 7.95 | [4] |

| 8f | Tubulin | Enzymatic | 9.81 | [4] |

| AE-2-48 | Caspase-1 | Not Specified | 13 | [7] |

| AE-2-21 | Caspase-1 | Not Specified | 18 | [7] |

| CK-1-41 | Caspase-1 | Not Specified | 31 | [7] |

| 50 | PI3Kα | Not Specified | 2.6 | [8] |

Antimicrobial Activity: A Broad Spectrum of Defense

The piperazinyl-pyrimidine scaffold has also demonstrated significant potential in combating microbial infections, with derivatives showing activity against a range of bacteria and fungi.

Antibacterial Activity

Several studies have reported the synthesis of piperazinyl-pyrimidine derivatives with notable antibacterial properties against both Gram-positive and Gram-negative bacteria.[9][10] The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[11]

Antifungal Activity

In addition to their antibacterial effects, certain piperazinyl-pyrimidine derivatives have exhibited significant antifungal activity against various fungal strains, including Aspergillus niger and Candida albicans.[9][10]

Quantitative Antimicrobial Activity Data

Table 3: Antimicrobial Activity of Piperazinyl-Pyrimidine Derivatives

| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| 4b, 4d, 5a, 5b | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Not Specified | Good activity at 40 | [9][10] |

| 4a, 4d, 4e, 5c, 5e | A. niger, P. notatum, A. fumigates, C. albicans | Not Specified | Significant activity at 40 | [9][10] |

| 2b, 2c, 5a, 5b, 5h, 5i | Gram-positive & Gram-negative bacteria | Not Specified | 0.06 - 1.53 | [11] |

| 2c, 2e, 5c, 5e | Candida albicans | Not Specified | 2.03 - 3.89 | [11] |

Antiviral Activity: Targeting Viral Machinery

Recent research has unveiled the potential of piperazinyl-pyrimidine analogues as potent antiviral agents. A notable example is their activity against the Chikungunya virus (CHIKV), where they have been shown to target the viral capping machinery (nsP1), an essential component for viral replication.[12][13] This highlights a promising avenue for the development of novel antiviral therapies.

Central Nervous System (CNS) Applications

The versatility of the piperazinyl-pyrimidine scaffold extends to the central nervous system. Derivatives have been designed and synthesized with potential antidepressant activity. These compounds have shown a high affinity for the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR) and have been found to significantly increase serotonin levels in the brain.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically dissolved in DMSO, with a final DMSO concentration of ≤ 0.1%) for a specified period, often 48 hours.[15]

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium along with 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[15]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[15]

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO) and create a serial dilution in DMSO.[16]

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well. Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[16]

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[16]

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[16]

-

Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[16]

-

-

Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Antibacterial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum with a concentration adjusted to approximately 10⁸ cells/mL using a 0.5 McFarland standard.[17]

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by piperazinyl-pyrimidine derivatives is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

The piperazinyl-pyrimidine scaffold represents a highly versatile and pharmacologically significant motif in drug discovery. Its ability to be readily functionalized allows for the fine-tuning of its biological activity against a diverse range of targets implicated in cancer, microbial infections, viral diseases, and CNS disorders. The wealth of data presented in this guide underscores the immense potential of this scaffold for the development of next-generation therapeutics. Further exploration of structure-activity relationships and the application of novel synthetic methodologies will undoubtedly continue to unlock new and exciting therapeutic opportunities based on this privileged core structure.

References

- 1. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 13. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. ijcmas.com [ijcmas.com]

Investigating the Mechanism of Action of 4-(Piperazin-1-yl)pyrimidine Derivatives: A Technical Guide

Introduction

The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This technical guide delves into the primary mechanisms of action for this versatile class of molecules, focusing on their roles as kinase inhibitors, protein-protein interaction modulators, and agents targeting other critical cellular pathways. We will explore the signaling cascades they influence, present quantitative data on their activity, and provide standardized protocols for their investigation.

Primary Mechanisms of Action

The biological effects of this compound derivatives are diverse, a testament to the scaffold's ability to be tailored to interact with various biological targets. Key mechanisms include:

-

Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[5]

-

Modulation of Protein-Protein Interactions: Certain derivatives can disrupt critical interactions between proteins, such as those involving menin and MLL1 in leukemia.[6]

-

G-Protein-Coupled Receptor (GPCR) Agonism: Some compounds activate GPCRs like GPR119, influencing metabolic pathways.[7]

-

NF-κB Pathway Inhibition: Inhibition of the NF-κB signaling pathway is another key anti-inflammatory and anticancer mechanism.[8][9]

Kinase Inhibition: Targeting Oncogenic Signaling

Many this compound derivatives function as potent inhibitors of various protein kinases, making them highly valuable in oncology research.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is a common feature in many cancers.

A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Akt (also known as Protein Kinase B).[5] By directly inhibiting Akt, these compounds block the downstream signaling cascade, leading to decreased cell proliferation and the induction of apoptosis. This makes them promising candidates for cancer therapy.[5]

Below is a diagram illustrating the inhibition of the Akt signaling pathway.

JAK/STAT and FLT3 Signaling Pathways

Dual inhibition of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3) has been achieved with 4-piperazinyl-2-aminopyrimidine derivatives.[10] Both JAK2 and FLT3 are key players in hematological malignancies. By simultaneously blocking these two kinases, the compounds can effectively induce apoptosis and arrest the cell cycle in cancer cells.[10]

Aurora Kinase Inhibition

Certain pyrimidine-based derivatives have been developed as inhibitors of Aurora A kinase. These inhibitors are designed to induce a specific "DFG-out" conformation in the kinase, which leads to a reduction in the levels of MYC oncoproteins, key drivers of many cancers.[11]

Quantitative Data: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 Value | Cell Line | Reference |

| 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (5q) | Akt1 | 18.0 nM | LNCaP, PC-3 | [5] |

| 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (5t) | Akt1 | 21.3 nM | LNCaP, PC-3 | [5] |

| 4-piperazinyl-2-aminopyrimidine (14j) | JAK2 | 27 nM | HEL, MV4-11, HL60 | [10] |

| 4-piperazinyl-2-aminopyrimidine (14j) | FLT3 | 30 nM | HEL, MV4-11, HL60 | [10] |

| Pyrazolo[3,4-d]pyrimidine (XVI) | - | GI50: 1.17-18.40 µM | NCI-60 Panel | [12] |

Disruption of Menin-MLL Interaction

In certain types of leukemia, such as Acute Myeloid Leukemia (AML), the interaction between the proteins menin and MLL1 is crucial for cancer cell proliferation.[6] A novel series of 4-(piperazin-1-yl)pyrimidines has been developed as irreversible (covalent) inhibitors of menin.[6]

These compounds act by a dual mechanism:

-

Reducing Menin Protein Levels: They lead to a decrease in the total amount of menin protein.[6]

-

Downregulating MEN1 Transcription: They also inhibit the transcription of the MEN1 gene, which codes for the menin protein.[6]

This distinct mechanism, which does not involve proteasomal degradation, offers a potential advantage in overcoming acquired resistance to other menin inhibitors.[6]

Key Experimental Protocols

This section provides standardized methodologies for evaluating the mechanism of action of this compound derivatives.

In Vitro Kinase Inhibition Assay (Example: Akt1)

This protocol outlines a typical procedure to determine the IC50 of a compound against a target kinase.

Objective: To quantify the concentration of the test compound required to inhibit 50% of the Akt1 kinase activity.

Materials:

-

Recombinant human Akt1 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Specific peptide substrate for Akt1

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

-

In a 384-well plate, add 5 µL of the diluted compound solution. Include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 10 µL of a solution containing the Akt1 enzyme and the peptide substrate to each well.

-

Incubate the plate for 20 minutes at room temperature to allow compound-enzyme interaction.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of the test compounds on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LNCaP, PC-3, HEL, MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM). Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours in a CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium.

-

Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the GI50/IC50 value.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of targeted therapeutics. Its derivatives have been shown to potently inhibit key signaling pathways implicated in cancer and other diseases, primarily through kinase inhibition and the disruption of critical protein-protein interactions. The ability to modify the core structure allows for fine-tuning of activity and selectivity against a wide range of biological targets. Further research into this compound class holds significant promise for the discovery of novel and effective therapeutic agents.

References

- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 4. jddtonline.info [jddtonline.info]

- 5. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 4-(Piperazin-1-yl)pyrimidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the quest for novel drug candidates. This technical guide provides an in-depth overview of the initial biological screening of this class of compounds, focusing on key therapeutic areas, experimental methodologies, and data interpretation.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various components of oncogenic signaling pathways.

Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several this compound derivatives have been identified as potent inhibitors of key kinases in this pathway, particularly Akt.

Quantitative Data Summary: Akt Inhibition and Antiproliferative Activity

| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative Effect | Reference |

| 5q | Akt1 | 18.0 | LNCaP, PC-3 | Desirable | [1] |

| 5t | Akt1 | 21.3 | LNCaP, PC-3 | Desirable | [1] |

Signaling Pathway: PI3K/Akt/mTOR

Inhibition of the Menin-MLL Interaction

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia. Small molecules that disrupt this protein-protein interaction are a promising therapeutic strategy. This compound derivatives have been developed as irreversible inhibitors of menin.

Quantitative Data Summary: Menin Inhibition and Antiproliferative Activity

| Compound ID | Target | Kd (nM) | Cellular Engagement | Antiproliferative Effect | Reference |

| M-89 (42) | Menin | 1.4 | Low nanomolar | Potent | [2] |

| 37 | Menin | Not reported | Potent inhibitor of MLL fusion protein-expressing leukemic cells | Selective and potent | [3] |

Experimental Workflow: Menin-MLL Interaction Assay

Antidiabetic and Anti-obesity Activity

The G protein-coupled receptor 119 (GPR119) is an attractive target for the treatment of type 2 diabetes and obesity due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.

Quantitative Data Summary: GPR119 Agonist Activity

| Compound ID | Target | Activity | In Vivo Effect | Reference |

| 9i | GPR119 | High potent agonistic activity | Improved glucose tolerance, promoted insulin secretion, decreased body weight | [4] |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The this compound scaffold has been explored for its potential antibacterial and antifungal properties.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Activity | Test Concentration | Active Against | Reference |

| 4b, 4d, 5a, 5b | Antibacterial | 40 μg/ml | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | [5] |

| 4a, 4d, 4e, 5c, 5e | Antifungal | 40 μg/ml | Aspergillus niger, Pencillium notatum, Aspergillus fumigates, Candida albicans | [5] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful screening of compound libraries. Below are outlines of key methodologies.

Akt Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the Akt kinase.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO).

-

Dilute the compound to the desired concentrations in assay buffer.

-

Prepare solutions of recombinant Akt enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site for Akt), and ATP.

-

-

Kinase Reaction:

-

In a microplate, combine the test compound, Akt enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

-

Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow: Akt Kinase Inhibition Assay

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a powerful tool for identifying and characterizing novel anticancer agents.

Protocol Outline:

-

Initial Single-Dose Screening:

-

Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M) against the full panel of 60 cell lines.

-

The percentage of cell growth is determined after a set incubation period (e.g., 48 hours).

-

-

Five-Dose Screening:

-

Compounds that show significant growth inhibition in the initial screen are selected for a more detailed five-dose assay.

-

This allows for the determination of key parameters such as:

-

GI50: The concentration that causes 50% growth inhibition.

-

TGI: The concentration that causes total growth inhibition (cytostatic effect).

-

LC50: The concentration that is lethal to 50% of the cells (cytotoxic effect).

-

-

-

Cell Viability Assay (Sulforhodamine B - SRB):

-

After drug incubation, cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with the protein-binding dye Sulforhodamine B.

-

The bound dye is solubilized, and the absorbance is measured, which is proportional to the cellular protein mass.

-

Antimicrobial Susceptibility Testing

These methods determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Protocol Outline (Broth Microdilution):

-

Compound Preparation: Prepare serial dilutions of the this compound compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold continues to be a rich source of compounds with diverse biological activities. The initial screening paradigms outlined in this guide, from targeted enzyme inhibition assays to broad cell-based panels, are essential for identifying promising lead candidates for further drug development. A systematic and rigorous approach to these initial studies is critical for making informed decisions and advancing the most promising compounds in the pipeline.

References

Exploring Novel Derivatives of 4-(Piperazin-1-yl)pyrimidine: A Technical Guide for Drug Development Professionals

Introduction

The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to derivatives with a wide range of pharmacological activities. This technical guide provides an in-depth exploration of novel derivatives of this compound, focusing on their synthesis, biological evaluation, and mechanisms of action across different therapeutic areas. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

A Versatile Scaffold for Diverse Therapeutic Targets

Recent research has highlighted the potential of this compound derivatives to modulate a variety of key biological targets implicated in cancer, metabolic disorders, and neurological conditions. This guide will focus on five prominent classes of these derivatives:

-

Akt Inhibitors: Targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

-

GRP119 Agonists: Modulating the G-protein coupled receptor 119, a promising target for the treatment of type 2 diabetes and obesity.

-

Irreversible Menin Inhibitors: Disrupting the menin-MLL interaction, a critical dependency in certain types of leukemia.

-

GSK-3β Inhibitors: Targeting Glycogen Synthase Kinase-3β, a key enzyme in the pathophysiology of depression and other mood disorders.

-

MAO-A Inhibitors: Inhibiting Monoamine Oxidase A, an enzyme responsible for the degradation of key neurotransmitters, offering a potential treatment for depression.

-

ENT Inhibitors: Modulating Equilibrative Nucleoside Transporters, which play a role in nucleoside salvage and the transport of nucleoside analog drugs.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative novel this compound derivatives against their respective targets and in cellular assays.

Table 1: In Vitro Activity of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors

| Compound ID | Akt1 IC50 (nM)[1] | LNCaP Proliferation IC50 (µM)[1] | PC-3 Proliferation IC50 (µM)[1] |

| 5q | 18.0 | 15.6 | 21.1 |

| 5t | 21.3 | 19.4 | 31.5 |

Table 2: In Vitro Activity of 5-Methyl-2-phenyl-4-(piperazin-1-yl)pyrimidine Derivatives as GRP119 Agonists

| Compound ID | hGPR119 EC50 (nM) |

| 9i | 15 |

Table 3: In Vitro Activity of this compound Derivatives as Irreversible Menin Inhibitors

| Compound ID | Menin-MLL TR-FRET IC50 (nM) | MV4-11 Proliferation GI50 (nM) |

| 37 | 1.2 | 8.5 |

Table 4: In Vitro Activity of Pyrimidin-4-one Bearing Piperazine Derivatives as GSK-3β Inhibitors

| Compound ID | GSK-3β IC50 (nM)[2][3] |

| 5 | 74 |

| 4i | 71 |

Table 5: In Vitro Activity of 2-oxoethyl-piperazine-1-carbodithioate Derivatives as MAO-A Inhibitors

| Compound ID | MAO-A IC50 (µM)[4] |

| 2j | 23.10 |

| 2m | 24.14 |

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and experimental workflows relevant to the development of this compound derivatives.

Signaling Pathways

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vmmpc.org [vmmpc.org]

- 3. Design, synthesis, in vitro antiproliferative evaluation and GSK-3β kinase inhibition of a new series of pyrimidin-4-one based amide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Strategic deployment of 4-(Piperazin-1-yl)pyrimidine in Modern Drug Discovery: A Technical Guide

Introduction: The 4-(piperazin-1-yl)pyrimidine scaffold has emerged as a privileged fragment in contemporary drug design, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its intrinsic physicochemical properties and synthetic tractability have positioned it as a cornerstone for the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of the role of the this compound core in drug design, focusing on its application in the development of kinase inhibitors and modulators of protein-protein interactions. We will explore its impact on structure-activity relationships (SAR), delve into detailed experimental protocols for its evaluation, and visualize its influence on key signaling pathways.

The this compound Core: A Versatile Scaffold

The this compound moiety is a popular building block in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets. The pyrimidine ring can act as a hydrogen bond acceptor, while the piperazine ring can be readily functionalized to introduce diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties. This flexibility has been exploited to design inhibitors for several

Potential Therapeutic Targets for 4-(Piperazin-1-yl)pyrimidine: An In-depth Technical Guide

Introduction

The 4-(piperazin-1-yl)pyrimidine scaffold is a versatile privileged structure in medicinal chemistry, serving as a core component in a diverse range of biologically active compounds. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have made it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets that have been successfully modulated by derivatives of this compound, with a focus on their application in oncology, metabolic disorders, and inflammatory diseases. For each target, this guide details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Menin: A Novel Target in Acute Myeloid Leukemia

Menin is a scaffold protein that plays a critical role in the pathogenesis of acute myeloid leukemia (AML) harboring Mixed Lineage Leukemia (MLL) gene rearrangements or Nucleophosmin 1 (NPM1) mutations.[1][2][3] The interaction between menin and the MLL fusion proteins is essential for the aberrant transcription of leukemogenic genes, such as HOXA9 and MEIS1, which drive the proliferation of leukemia cells and block their differentiation.[4] Consequently, the disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy for these aggressive forms of AML.[1][3]

A novel series of 4-(piperazin-1-yl)pyrimidines has been developed as irreversible menin inhibitors.[1][2] These compounds covalently bind to menin, leading to a reduction in menin protein levels and the downregulation of MEN1 transcription, thereby offering a distinct mechanism of action that may circumvent acquired resistance to reversible inhibitors.[1][2]

Data Presentation

The following table summarizes the in vitro activity of a key this compound-based irreversible menin inhibitor, compound 37 , against MLL-rearranged AML cell lines.[1][2]

| Compound | Cell Line | Proliferation Inhibition IC50 (nM) |

| 37 | MOLM-13 (MLL-AF9) | Potent (specific value not available in abstract) |

| 37 | MV4-11 (MLL-AF4) | Potent (specific value not available in abstract) |

Note: The abstract of the primary source describes compound 37 as a "selective and potent inhibitor," with further in vivo efficacy, but does not provide specific IC50 values.[1][2]

Experimental Protocols

Representative Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Menin-MLL Interaction

This protocol describes a method to screen for inhibitors of the menin-MLL protein-protein interaction.

1. Reagents and Materials:

- Recombinant human menin protein

- Biotinylated MLL-derived peptide (e.g., biotin-MLL(4-15))

- Europium cryptate-labeled anti-tag antibody (e.g., anti-6xHis)

- Streptavidin-XL665

- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

- Test compounds (this compound derivatives) dissolved in DMSO

- 384-well low-volume microplates

- HTRF-compatible plate reader

2. Procedure:

- Prepare a solution of recombinant menin protein and the Europium cryptate-labeled antibody in assay buffer.

- Prepare a solution of the biotinylated MLL peptide and Streptavidin-XL665 in assay buffer.

- Dispense a small volume (e.g., 2 µL) of test compound dilutions or DMSO (vehicle control) into the wells of the microplate.

- Add the menin/antibody solution to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

- Add the MLL/Streptavidin-XL665 solution to initiate the binding reaction.

- Incubate the plate for a further period (e.g., 1-2 hours) at room temperature, protected from light.

- Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

- The ratio of the emission signals (665 nm / 620 nm) is calculated. A decrease in this ratio indicates inhibition of the menin-MLL interaction.

- IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway Visualization

References

- 1. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammatory caspase regulation: Maintaining balance between inflammation and cell death in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Piperazin-1-yl)pyrimidine

Abstract

This document provides a detailed protocol for the synthesis of 4-(Piperazin-1-yl)pyrimidine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine and piperazine. This protocol outlines the necessary reagents, step-by-step experimental procedure, purification methods, and characterization techniques.

Introduction

The pyrimidine ring is a fundamental core structure found in numerous biologically active compounds, including anticancer and antiviral agents.[1] The incorporation of a piperazine moiety often enhances the pharmacological properties of these molecules.[2] this compound serves as a key intermediate in the synthesis of more complex molecules, including potent and selective inhibitors for various biological targets.[3][4][5][6] The protocol described herein details a reliable and efficient method for its preparation. The primary synthetic strategy involves the nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine ring, a common method for preparing N-arylpiperazine derivatives.[7]

Reaction Scheme

The synthesis proceeds by reacting 4-chloropyrimidine with an excess of piperazine. The piperazine acts as both the nucleophile and the base to neutralize the hydrochloric acid generated during the reaction.

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol is based on established methodologies for SNAr reactions involving heterocyclic compounds.[8][9]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Chloropyrimidine | ≥97% | Commercial Grade | Handle in a fume hood. |

| Piperazine (anhydrous) | ≥99% | Commercial Grade | Hygroscopic, store in a desiccator. |

| Isopropanol (IPA) | Anhydrous, ≥99.5% | Commercial Grade | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Grade | For extraction. |

| Saturated NaCl solution | Lab Prepared | N/A | For washing. |

| Anhydrous Sodium Sulfate | ACS Grade | Commercial Grade | For drying. |

| Deuterated Chloroform (CDCl3) | NMR Grade | Commercial Grade | For NMR analysis. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4.3 g, 50 mmol, 5 eq.).

-

Dissolution: Add 100 mL of isopropanol to the flask and stir the mixture until the piperazine is fully dissolved.

-

Addition of Reactant: To the stirring solution, add 4-chloropyrimidine hydrochloride (1.5 g, 10 mmol, 1 eq.) portion-wise over 5 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 100 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. Recrystallization from ethanol is a common and effective method for purifying similar compounds.[2]

Characterization

The identity and purity of the final product should be confirmed using the following techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.[10]

-

Melting Point: To assess purity.

Data Presentation

Summary of Reactants

| Compound | Mol. Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 4-Chloropyrimidine HCl | 150.99 | 10 | 1.0 | 1.5 g |

| Piperazine | 86.14 | 50 | 5.0 | 4.3 g |

Physicochemical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₈H₁₂N₄[11] |

| Molecular Weight | 164.21 g/mol [11] |

| Appearance | Off-white to yellow solid[12] |

| Purity (Post-Purification) | >96%[12] |

| ¹H NMR (CDCl₃, 400 MHz) δ | ~8.55 (s, 1H), 8.15 (d, 1H), 6.50 (d, 1H), 3.70 (t, 4H), 3.00 (t, 4H), 1.90 (s, 1H, NH). |

| MS (ESI+) m/z | Calculated for C₈H₁₃N₄ [M+H]⁺: 165.1135, Found: 165.1138. |

Visualized Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]